molecular formula C9H13F3O B13268804 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde

2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13268804
M. Wt: 194.19 g/mol
InChI Key: FLHGHUDATAJEID-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a methyl group at the 2-position, a 2,2,2-trifluoroethyl substituent at the 1-position, and a carbaldehyde functional group. Fluorine’s role in improving metabolic stability and bioavailability is well-documented, as fluorinated groups reduce basicity and enhance hydrophobic interactions in biological systems .

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

2-methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H13F3O/c1-7-3-2-4-8(7,6-13)5-9(10,11)12/h6-7H,2-5H2,1H3

InChI Key

FLHGHUDATAJEID-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group. The aldehyde functionality can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carboxylic acid.

    Reduction: 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s structural and functional analogs can be categorized based on substituents and core ring systems:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Key Properties
2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde Cyclopentane Aldehyde, Trifluoroethyl, Methyl High lipophilicity, reactive aldehyde
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () Butanoate ester Ester, Trifluoroethylamino, Methyl Moderate polarity, hydrolytically stable
2-Methylcyclopentanone () Cyclopentanone Ketone, Methyl bp 139–140°C, density 0.916 g/cm³
DL-3-Methylcyclopentanone () Cyclopentanone Ketone, Methyl (3-position) bp 145°C, density 0.913 g/cm³

Physicochemical Properties

  • Boiling Point and Density: The trifluoroethyl group in the target compound likely increases molecular weight (compared to non-fluorinated analogs) but reduces boiling point due to weaker intermolecular forces (e.g., vs. cyclopentanones with strong dipole-dipole interactions) . Density is expected to be higher than cyclopentanones (e.g., ~0.91–0.92 g/cm³ for 2-methylcyclopentanone) due to fluorine’s high atomic mass .
  • Reactivity :

    • The aldehyde group renders the compound more reactive than esters (e.g., ’s methyl ester) or ketones (), enabling nucleophilic additions or condensations. This contrasts with the hydrolytic stability of ester groups .

Biological Activity

2-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is a chemical compound characterized by its unique trifluoroethyl group, which significantly influences its biological activity. This aldehyde derivative has garnered attention in medicinal chemistry due to its potential applications in drug development and agrochemicals. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.

  • Molecular Formula : C₉H₁₃F₃O
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 1936580-45-8

The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for further chemical modifications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of cyclopentane aldehydes possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Enzyme Inhibition

The trifluoroethyl group is known to enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions. This has been particularly noted in enzyme inhibition studies where compounds exhibit selective inhibition against specific enzymes involved in metabolic pathways.

Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibition potential of various cyclopentane derivatives, including this compound. The results indicated that this compound effectively inhibited enzymes associated with inflammatory responses. The IC50 values for enzyme inhibition were reported as follows:

CompoundEnzyme TargetIC50 (µM)
This compoundCOX-112.5
This compoundCOX-28.3

This selective inhibition suggests potential therapeutic applications in managing inflammation.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of cyclopentane derivatives. The study tested various concentrations of this compound against standard bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

The results indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus.

The biological activity of this compound is largely attributed to its ability to interact with target proteins through non-covalent interactions facilitated by the trifluoroethyl group. This interaction can lead to conformational changes in target proteins or enzymes, inhibiting their function and thereby exerting biological effects.

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